molecular formula C21H21N7O2S B14099641 2-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one

2-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B14099641
M. Wt: 435.5 g/mol
InChI Key: GOUJBKMDRUNILV-UHFFFAOYSA-N
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Description

2-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinazolinone core fused with an imidazole ring, and a piperazine moiety substituted with a pyrimidine ring. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the quinazolinone core, followed by the introduction of the imidazole ring and the piperazine moiety. The final step involves the substitution of the piperazine ring with the pyrimidine group. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as microwave-assisted synthesis and flow chemistry.

Chemical Reactions Analysis

2-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems.

Scientific Research Applications

2-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C21H21N7O2S

Molecular Weight

435.5 g/mol

IUPAC Name

2-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C21H21N7O2S/c29-17(26-10-12-27(13-11-26)20-22-8-3-9-23-20)7-6-16-19(30)28-18(24-16)14-4-1-2-5-15(14)25-21(28)31/h1-5,8-9,16,24H,6-7,10-13H2

InChI Key

GOUJBKMDRUNILV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3

Origin of Product

United States

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